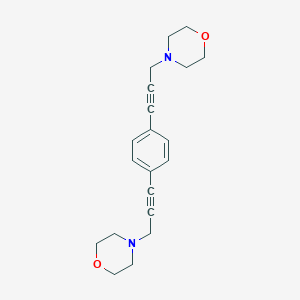
1,4-Bis(3-morpholino-1-propynyl)benzene
Description
1,4-Bis(3-morpholino-1-propynyl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with 3-morpholino-1-propynyl groups. Such compounds are typically explored for applications in materials science, including organic electronics, coordination polymers, or nonlinear optics, due to their tunable electronic and steric profiles .
Properties
CAS No. |
7119-40-6 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-[3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-ynyl]morpholine |
InChI |
InChI=1S/C20H24N2O2/c1(9-21-11-15-23-16-12-21)3-19-5-7-20(8-6-19)4-2-10-22-13-17-24-18-14-22/h5-8H,9-18H2 |
InChI Key |
DPLLXVHQUWBLEY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC#CC2=CC=C(C=C2)C#CCN3CCOCC3 |
Canonical SMILES |
C1COCCN1CC#CC2=CC=C(C=C2)C#CCN3CCOCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1,4-Bis(3-morpholino-1-propynyl)benzene with analogous benzene derivatives, focusing on substituent effects, synthesis, properties, and applications.
Key Observations :
Substituent Effects on Optical Properties: Styryl derivatives (e.g., 1,4-bis(4-methylstyryl)benzene) exhibit strong optical activity with spectral shifts in nanocrystalline form, suggesting that this compound may similarly display tunable emission/absorption for optoelectronics . In contrast, the trichloromethyl analog lacks optical utility due to its hazardous nature and instability under light .
Electronic and Structural Behavior: The imidazolium-based compound forms MOFs via supramolecular interactions, indicating that the morpholino-propynyl groups in the target compound could enable coordination chemistry with transition metals, though steric hindrance from morpholino may affect packing . Theoretical studies on the carboxy-oxo-propenyl derivative highlight the role of electron-withdrawing groups in enhancing nonlinear optical responses, suggesting that the electron-donating morpholino group in the target compound might instead favor charge-transfer applications .
Synthesis and Reactivity: Morpholino-containing compounds (e.g., bis(morpholino-triazine)) often undergo hydrolysis or nucleophilic substitution, implying that the propynyl-morpholino groups in the target compound may participate in click chemistry or cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


